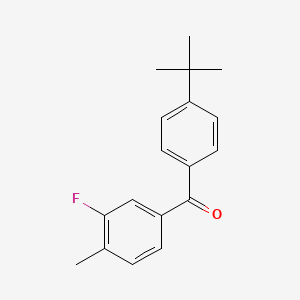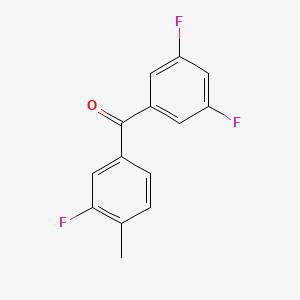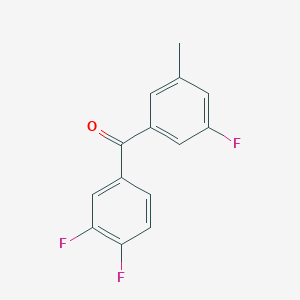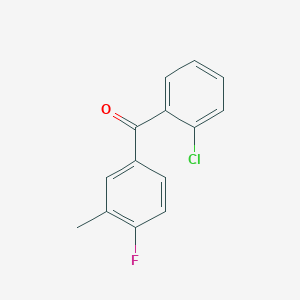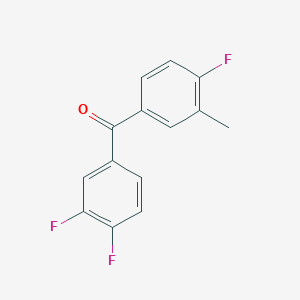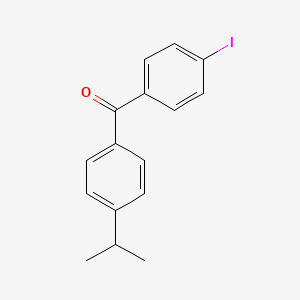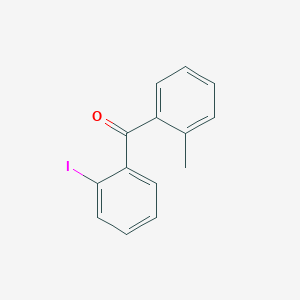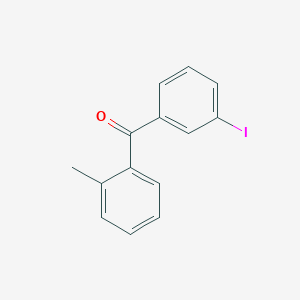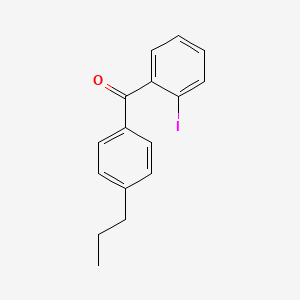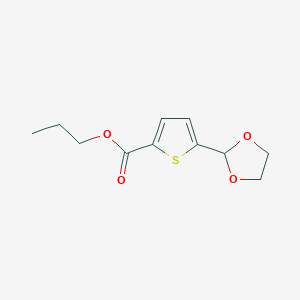
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a propyl ester and a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride (ZrCl4) under mild reaction conditions . The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
化学反应分析
Types of Reactions
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4, OsO4, or CrO3/Py.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reducing agents: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
科学研究应用
Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential anticancer activity and other therapeutic applications.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions . Further research is needed to fully elucidate the specific pathways and targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to Propyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate include:
1,3-Dioxanes: These compounds share the 1,3-dioxolane ring structure and are used in similar applications.
Benzo[d][1,3]dioxole derivatives: These compounds have similar structural motifs and are investigated for their biological and pharmaceutical applications.
Indole derivatives: These compounds have diverse biological activities and are used in drug design and development.
Uniqueness
This compound is unique due to its combination of a thiophene ring, a propyl ester, and a 1,3-dioxolane ring. This unique structure provides specific chemical and biological properties that make it valuable for various applications in research and industry.
属性
IUPAC Name |
propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-2-5-13-10(12)8-3-4-9(16-8)11-14-6-7-15-11/h3-4,11H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWARJZHYNFAIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641885 |
Source


|
| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-11-7 |
Source


|
| Record name | Propyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

